molecular formula C12H9N3O4 B12455263 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile CAS No. 5154-47-2

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile

Cat. No.: B12455263
CAS No.: 5154-47-2
M. Wt: 259.22 g/mol
InChI Key: CRUAGMDXCXBKPA-UHFFFAOYSA-N
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Description

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C12H9N3O4. This compound is characterized by the presence of a nitrophenyl group substituted with methoxy groups and a propanedinitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with malononitrile. The reaction is carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced nitro compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of signaling pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

5154-47-2

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H9N3O4/c1-18-11-4-9(3-8(6-13)7-14)10(15(16)17)5-12(11)19-2/h3-5H,1-2H3

InChI Key

CRUAGMDXCXBKPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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